N-[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-beta-alanine
Overview
Description
N-[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-beta-alanine is a complex organic compound characterized by the presence of a pyrrolidine ring, a sulfonyl group, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-beta-alanine typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the sulfonyl and amino groups . The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.
Scientific Research Applications
N-[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-beta-alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-beta-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
N-[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-butylamine: Similar structure but with a butyl group instead of beta-alanine.
2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: Contains a biphenyl moiety and is a κ-opioid receptor antagonist.
Uniqueness
N-[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-beta-alanine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
3-(2-amino-4-pyrrolidin-1-ylsulfonylanilino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c14-11-9-10(21(19,20)16-7-1-2-8-16)3-4-12(11)15-6-5-13(17)18/h3-4,9,15H,1-2,5-8,14H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMXBTIEEKGTIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)NCCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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